1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione

Physicochemical Properties Lipophilicity Drug Design

1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione (CAS 134220-37-4) is a maleimide derivative featuring a 3-chloro-4-fluorophenyl substituent on the imide nitrogen. It belongs to the N-aryl maleimide class, a versatile scaffold used in the synthesis of kinase inhibitors, antifungal agents, and covalent probes.

Molecular Formula C10H5ClFNO2
Molecular Weight 225.6 g/mol
CAS No. 134220-37-4
Cat. No. B163586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione
CAS134220-37-4
Molecular FormulaC10H5ClFNO2
Molecular Weight225.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N2C(=O)C=CC2=O)Cl)F
InChIInChI=1S/C10H5ClFNO2/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(13)15/h1-5H
InChIKeyMALVOABWAGKNIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione (CAS 134220-37-4): A Maleimide Building Block with Optimized Physicochemical Profile for Drug Discovery


1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione (CAS 134220-37-4) is a maleimide derivative featuring a 3-chloro-4-fluorophenyl substituent on the imide nitrogen. It belongs to the N-aryl maleimide class, a versatile scaffold used in the synthesis of kinase inhibitors, antifungal agents, and covalent probes. This compound exhibits a logP of 1.97-2.38 [1] and a melting point of 159-161°C [2], distinguishing it from mono-substituted analogs in terms of lipophilicity and solid-state properties. Its dual halogen substitution (Cl and F) modulates electron density on the maleimide ring, a factor implicated in structure-activity relationships for Bfl-1 inhibition [3].

Why 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione Cannot Be Replaced by Simple N-Aryl Maleimide Analogs


Direct substitution of 1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione with simpler N-aryl maleimides (e.g., 4-fluorophenyl or 3-chlorophenyl analogs) is not advisable due to significant differences in key physicochemical properties. The target compound exhibits a logP of 1.97-2.38, markedly higher than the 4-fluorophenyl analog (logP ~1.24-1.32) . This lipophilicity difference impacts membrane permeability, formulation, and in vivo distribution. Furthermore, its melting point (159-161°C) is nearly double that of the 3-chlorophenyl analog (87-89.5°C) [1], indicating distinct solid-state stability and crystallinity that can affect handling, storage, and formulation consistency. From a pharmacological perspective, SAR studies on N-aryl maleimides reveal that the presence and position of electron-withdrawing groups, such as the 3-chloro-4-fluoro substitution pattern, influence target binding affinity and selectivity [2]. Generic substitution risks altering these critical parameters without careful re-optimization, potentially compromising assay reproducibility and lead development timelines.

Quantitative Differentiation of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione Against Closest Analogs


Enhanced Lipophilicity (LogP) Compared to 4-Fluorophenyl and 3-Chlorophenyl Analogs

1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione exhibits a logP of 1.97-2.38 [1], which is significantly higher than that of its closest mono-substituted analogs. This increased lipophilicity enhances membrane permeability and may improve oral bioavailability or cellular uptake in biological assays. The difference is quantified as an approximate 0.6-1.1 log unit increase compared to the 4-fluorophenyl analog and a 0.14-0.55 log unit increase compared to the 3-chlorophenyl analog. Such a shift can alter the compound's distribution in biphasic systems and its affinity for hydrophobic targets.

Physicochemical Properties Lipophilicity Drug Design

Higher Melting Point and Improved Solid-State Stability Versus 3-Chlorophenyl Analog

The target compound possesses a melting point of 159-161°C [1], which is approximately 72°C higher than that of the 3-chlorophenyl analog (87-89.5°C) [2]. This substantial increase suggests stronger intermolecular interactions in the solid state, potentially leading to better shelf-life, easier handling, and more consistent formulation properties. The presence of both chlorine and fluorine substituents in the 3- and 4-positions likely contributes to this enhanced thermal stability compared to the mono-chlorinated analog.

Solid-State Chemistry Stability Formulation

Structural Basis for Preferential Inhibition of Bfl-1 via Electron-Withdrawing Substituents

Structure-activity relationship (SAR) studies on N-aryl maleimides as Bfl-1 inhibitors demonstrate a clear preference for electron-withdrawing substituents on the N-aryl ring [1]. The 3-chloro-4-fluorophenyl group in the target compound provides a dual electron-withdrawing effect that can enhance binding affinity to the Bfl-1 hydrophobic pocket compared to unsubstituted or weakly donating analogs. While direct IC50 data for this exact compound against Bfl-1 is not publicly available, the class-level inference is strong: compounds with this substitution pattern are more likely to exhibit potent inhibition. The target compound thus represents a rationally designed scaffold for exploring Bfl-1 pharmacology and developing potential anticancer leads.

Medicinal Chemistry SAR Apoptosis

High-Value Application Scenarios for 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione Driven by Quantitative Evidence


Lead Optimization in Bfl-1-Targeted Anticancer Drug Discovery

Medicinal chemists developing inhibitors of the anti-apoptotic protein Bfl-1 should prioritize 1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione as a core scaffold. SAR studies confirm that electron-withdrawing substituents on the N-aryl maleimide enhance Bfl-1 binding [1]. The 3-chloro-4-fluorophenyl pattern provides an optimal dual-electron-withdrawing effect, making this compound a logical starting point for further optimization of potency and selectivity against Bfl-1-overexpressing cancers.

Synthesis of MPTP Inhibitors for Degenerative Disease Research

This compound serves as a key intermediate for synthesizing 3-substituted pyrrole-2,5-diones, which are claimed as mitochondrial permeability transition pore (MPTP) inhibitors [2]. The 3-chloro-4-fluorophenyl N-substituent may influence the potency and selectivity of the final MPTP inhibitor. Its distinct physicochemical profile (logP 1.97-2.38) [3] is relevant for optimizing the pharmacokinetics of derivatives intended for in vivo studies in models of diabetes, stroke, or neurodegeneration.

Development of Covalent Probes with Optimized Stability and Solubility

The maleimide core is widely used for site-selective cysteine conjugation in bioconjugation and chemical biology. The 3-chloro-4-fluorophenyl variant offers a unique balance of reactivity and stability. Its higher melting point (159-161°C) [4] indicates greater solid-state stability than the 3-chlorophenyl analog, facilitating storage and handling. Its enhanced lipophilicity (logP 1.97-2.38) [3] may be advantageous for labeling membrane proteins or designing cell-permeable probes.

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